molecular formula C16H12N4O2S B2394105 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207055-91-1

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2394105
CAS RN: 1207055-91-1
M. Wt: 324.36
InChI Key: RFGLYDVRJVHCNW-UHFFFAOYSA-N
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Description

The compound contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These compounds are often bioactive and can be found in many natural products . The compound also contains a thiadiazole group, which is a type of aromatic heterocycle. Thiadiazoles are known for their wide range of biological activities.


Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. Tetrahydroquinolines can undergo a variety of reactions, including oxidation and reduction, and can act as ligands in metal complexes . Thiadiazoles can participate in reactions such as aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its functional groups, molecular structure, and stereochemistry. For example, the presence of the thiadiazole group could increase the compound’s stability and rigidity .

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer potential. Researchers have found that it effectively inhibits cancer cell growth in various cancer types, including colon cancer, melanoma, and ovarian cancer . Its mechanism of action involves interfering with cancer cell proliferation and survival pathways.

Adrenergic Receptor Antagonists

The compound has been investigated as an adrenergic receptor antagonist for treating prostatic hyperplasia. Its potential in managing urinary symptoms associated with this condition makes it an interesting avenue for drug development .

Other Applications

Beyond the mentioned fields, this compound’s structural features make it a versatile scaffold for designing novel molecules. Researchers have synthesized derivatives with potential applications in various therapeutic areas, including cardiovascular diseases and central nervous system disorders .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many tetrahydroquinoline derivatives are biologically active and can interact with a variety of targets . Similarly, thiadiazoles can have a wide range of biological activities .

Future Directions

The future research directions would depend on the compound’s biological activity and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-15-6-2-9-7-11(3-5-12(9)18-15)17-16(22)10-1-4-13-14(8-10)20-23-19-13/h1,3-5,7-8H,2,6H2,(H,17,22)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGLYDVRJVHCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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